molecular formula C14H10F3NO2 B2821862 (2E)-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 477867-20-2

(2E)-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No. B2821862
CAS RN: 477867-20-2
M. Wt: 281.234
InChI Key: SEPWWQXPLFECMH-BQYQJAHWSA-N
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Description

“(2E)-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide” is a chemical compound that contains a trifluoromethyl group . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a furan ring and a trifluoromethyl group . The furan ring is a heterocyclic aromatic series characterized by a ring structure composed of one oxygen atom and four carbon atoms .


Chemical Reactions Analysis

The compound may undergo various chemical reactions, including trifluoromethylation . Trifluoromethylation is a process where a trifluoromethyl group is introduced into a molecule .

Scientific Research Applications

Stereoselective Synthesis

A study by Liang et al. (2020) outlines a method for the synthesis of highly functionalized trifluoromethyl 2H-furans, which could potentially include compounds similar to "(2E)-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide". The copper-catalyzed process enables the creation of 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives, highlighting the compound's utility in creating molecules with a quaternary stereogenic center. This method's versatility across a broad spectrum of functionalities underscores its significance in synthetic organic chemistry (Liang et al., 2020).

Sustainable Materials

Jiang et al. (2015) discuss the enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, which are sustainable alternatives to polyphthalamides. While not directly using "(2E)-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide", the study highlights the broader applicability of furan derivatives in developing high-performance, environmentally friendly materials (Jiang et al., 2015).

Photophysical Properties

Kumari et al. (2017) explored the absorption and fluorescence characteristics of various chalcone derivatives, including those with furan-2-yl groups. The study provides insights into how the electronic properties of furan derivatives, such as "(2E)-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide", can influence their photophysical behavior, which is crucial for applications in optoelectronics and sensory technologies (Kumari et al., 2017).

DNA Binding Affinity

A study by Laughton et al. (1995) on 2,5-bis(4-guanylphenyl)furan, which shares structural similarities with the compound , reveals its enhanced DNA-binding affinity due to direct hydrogen bond interactions. This suggests potential applications of "(2E)-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide" in the realm of molecular biology and drug design, especially where DNA interaction is a key factor (Laughton et al., 1995).

Organic Synthesis and Reactivity

Reddy et al. (2012) demonstrate the aza-Piancatelli rearrangement involving furan-2-yl(phenyl)methanol derivatives, showcasing the reactivity of furan-based compounds in synthesizing complex heterocyclic structures. This study underscores the potential utility of "(2E)-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide" in advanced organic synthesis and the development of novel pharmaceuticals (Reddy et al., 2012).

Future Directions

The future directions in the research and application of this compound could involve further exploration of its synthesis methods, chemical reactions, and potential uses in various fields such as pharmaceuticals, agrochemicals, and materials .

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)10-3-5-11(6-4-10)18-13(19)8-7-12-2-1-9-20-12/h1-9H,(H,18,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPWWQXPLFECMH-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide

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